tert-Butyl 4-((6-bromopyridin-2-yl)difluoromethyl)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 4-((6-bromopyridin-2-yl)difluoromethyl)piperidine-1-carboxylate: is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a bromopyridinyl group and a difluoromethyl group. The tert-butyl group attached to the piperidine ring enhances its stability and solubility.
Preparation Methods
The synthesis of tert-Butyl 4-((6-bromopyridin-2-yl)difluoromethyl)piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 6-bromopyridine with difluoromethylating agents to introduce the difluoromethyl group. This intermediate is then reacted with piperidine derivatives under specific conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium complexes to facilitate the coupling reactions .
Chemical Reactions Analysis
tert-Butyl 4-((6-bromopyridin-2-yl)difluoromethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions, leading to the formation of diverse derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidine ring and the difluoromethyl group, resulting in different oxidation states and functional groups.
Coupling Reactions: The presence of the bromopyridinyl group allows for coupling reactions with various organometallic reagents, forming new carbon-carbon bonds
Scientific Research Applications
tert-Butyl 4-((6-bromopyridin-2-yl)difluoromethyl)piperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Industry: It is used in the development of new materials and as an intermediate in the production of various chemical products
Mechanism of Action
The mechanism of action of tert-Butyl 4-((6-bromopyridin-2-yl)difluoromethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethyl group can enhance the compound’s binding affinity to these targets, while the piperidine ring provides structural rigidity. The bromopyridinyl group can participate in various interactions, including hydrogen bonding and π-π stacking, contributing to the compound’s overall activity .
Comparison with Similar Compounds
tert-Butyl 4-((6-bromopyridin-2-yl)difluoromethyl)piperidine-1-carboxylate can be compared with similar compounds such as:
tert-Butyl 4-(4-bromopyridin-2-yl)piperidine-1-carboxylate: This compound lacks the difluoromethyl group, which can significantly alter its chemical properties and biological activities.
tert-Butyl 4-(6-chloropyridin-2-yl)piperidine-1-carboxylate: The substitution of bromine with chlorine can affect the compound’s reactivity and interactions with molecular targets.
tert-Butyl 4-(6-bromopyridin-2-yl)piperazine-1-carboxylate: The presence of a piperazine ring instead of a piperidine ring can lead to different biological activities and applications
These comparisons highlight the unique features of this compound, particularly its difluoromethyl group, which can enhance its binding affinity and biological activity.
Properties
Molecular Formula |
C16H21BrF2N2O2 |
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Molecular Weight |
391.25 g/mol |
IUPAC Name |
tert-butyl 4-[(6-bromopyridin-2-yl)-difluoromethyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C16H21BrF2N2O2/c1-15(2,3)23-14(22)21-9-7-11(8-10-21)16(18,19)12-5-4-6-13(17)20-12/h4-6,11H,7-10H2,1-3H3 |
InChI Key |
FZPVTENSVMMONU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(C2=NC(=CC=C2)Br)(F)F |
Origin of Product |
United States |
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